

Technical Guide: Biological Potential & Development of 5-Ethyl-1-Methyl-Pyrazole Derivatives

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Compound of Interest

Compound Name:	5-Ethyl-4-iodo-1-methyl-1H-pyrazole
CAS No.:	1354705-15-9
Cat. No.:	B3047158

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Executive Summary

The 5-ethyl-1-methyl-pyrazole scaffold represents a distinct "privileged structure" in medicinal chemistry. Unlike its 1,3-disubstituted counterparts, the 1,5-substitution pattern introduces specific steric constraints adjacent to the nitrogen lone pair, influencing both metabolic stability and receptor binding kinetics. This guide provides a technical deep-dive into the synthesis, pharmacological targets, and safety profiles of these derivatives, designed for researchers optimizing lead compounds for anti-inflammatory, antimicrobial, and kinase-inhibitory applications.

Structural Activity Relationship (SAR) Analysis The "Ortho-Effect" in Pyrazoles

The defining feature of the 5-ethyl-1-methyl-pyrazole core is the steric proximity between the N-methyl group (position 1) and the ethyl group (position 5).

- **Steric Clash:** The Van der Waals radius of the 5-ethyl group forces substituents at the 4-position to twist out of coplanarity with the pyrazole ring. This is critical for disrupting pi-stacking in off-target proteins while maintaining fit in hydrophobic pockets of enzymes like COX-2 or p38 MAPK.
- **Electronic Modulation:** The electron-donating ethyl group at C5 increases the electron density of the pyrazole ring, making the C4 position highly nucleophilic and susceptible to metabolic oxidation or electrophilic attack during synthesis.

Feature	Biological Implication	Optimization Strategy
N1-Methyl	Improves lipophilicity (LogP) and CNS penetration; blocks H-bond donation.	Replace with difluoromethyl to reduce metabolic demethylation.
C5-Ethyl	Provides steric bulk to enforce conformation; fills hydrophobic pockets (e.g., Val/Ile residues).	Rigidify using cyclopropyl or fused rings if metabolic stability is low.
C3-Carboxyl	Common handle for amide/ester formation; H-bond acceptor.	Convert to bioisosteres (tetrazole, oxadiazole) to improve oral bioavailability.

Therapeutic Applications & Mechanisms

A. Anti-Inflammatory & Analgesic Activity (COX/LOX Inhibition)

Derivatives of 5-ethyl-1-methyl-pyrazole-3-carboxylic acid have shown significant potency in inhibiting cyclooxygenase (COX) enzymes.

- **Mechanism:** The pyrazole nitrogen acts as a hydrogen bond acceptor for the active site Arg120 of COX-2, while the 5-ethyl group occupies the hydrophobic side pocket distinct to COX-2, providing selectivity over COX-1.
- **Key Insight:** Fusing the pyrazole to a quinazolinone moiety (via the C4 position) amplifies this effect, creating a dual inhibitor profile that reduces prostaglandin synthesis.

B. Antimicrobial & Antiparasitic Activity

Certain carboxamide derivatives of this scaffold exhibit potent activity against nematodes (*Haemonchus contortus*) and Gram-positive bacteria (*S. aureus*).

- Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).
- Mechanism: The lipophilic 5-ethyl-1-methyl core facilitates transport across the mitochondrial membrane. Once inside, it binds to the quinone-binding tunnel of Complex I, disrupting the electron transport chain (ETC) and halting ATP production.

C. Kinase Inhibition (Oncology)

The scaffold serves as a hinge-binder in kinase inhibitors.

- Application: Inhibition of Aurora kinases and VEGFR.
- Binding Mode: The N2 nitrogen binds to the hinge region of the kinase ATP-binding pocket. The 5-ethyl group acts as a "gatekeeper" residue probe, determining selectivity against kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Ethyl-1-Methyl-Pyrazole

Challenge: Reacting an unsymmetrical 1,3-diketone with methylhydrazine typically yields a mixture of 1,3- and 1,5-isomers. The 1,5-isomer is often the kinetic product but thermodynamically less stable due to steric clash.

Optimized Method:

- Reagents: 1-cyclopropyl-1,3-butanedione (or equivalent ethyl precursor), Methylhydrazine, Ethanol, HCl.
- Step 1 (Condensation): Dissolve 1,3-diketone (10 mmol) in absolute ethanol (20 mL) at 0°C.

- Step 2 (Addition): Add Methylhydrazine (11 mmol) dropwise. Critical: Maintain temperature < 5°C to favor the kinetic attack at the less hindered carbonyl.
- Step 3 (Cyclization): Stir for 2 hours at 0°C, then allow to warm to room temperature.
- Step 4 (Dehydration): Add catalytic HCl (2 drops) and reflux for 1 hour to ensure complete cyclization.
- Step 5 (Purification): Evaporate solvent. The 1,5-isomer (5-ethyl) typically has a lower boiling point/R_f value than the 1,3-isomer. Separate via flash chromatography (Hexane:EtOAc 8:2).
 - Validation: ¹H NMR NOE (Nuclear Overhauser Effect) study. Irradiation of N-Methyl signal should show enhancement of the Ethyl signal for the 1,5-isomer, but NOT for the 1,3-isomer.

Protocol B: Mitochondrial Respiration Assay (Toxicity Screen)

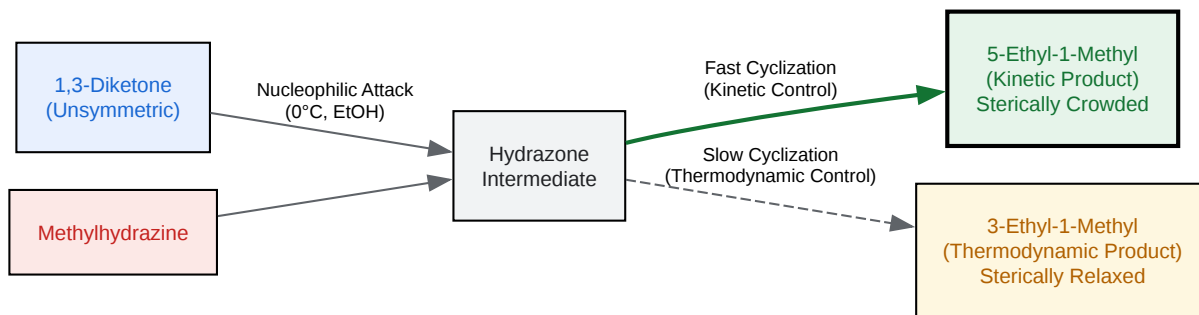
Rationale: Due to the risk of Complex I inhibition, all leads must be screened for mitochondrial toxicity.

- Cell Line: HepG2 cells (glucose-dependent) vs. HepG2-gal (galactose-adapted, forced oxidative phosphorylation).
- Treatment: Incubate cells with compound (0.1 - 100 μM) for 24 hours.
- Readout: Measure ATP levels (CellTiter-Glo).
- Interpretation: A significant drop in ATP in Galactose media (where glycolysis is bypassed) compared to Glucose media indicates mitochondrial toxicity.

Visualizations

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the kinetic vs. thermodynamic control in forming the 5-ethyl-1-methyl isomer.

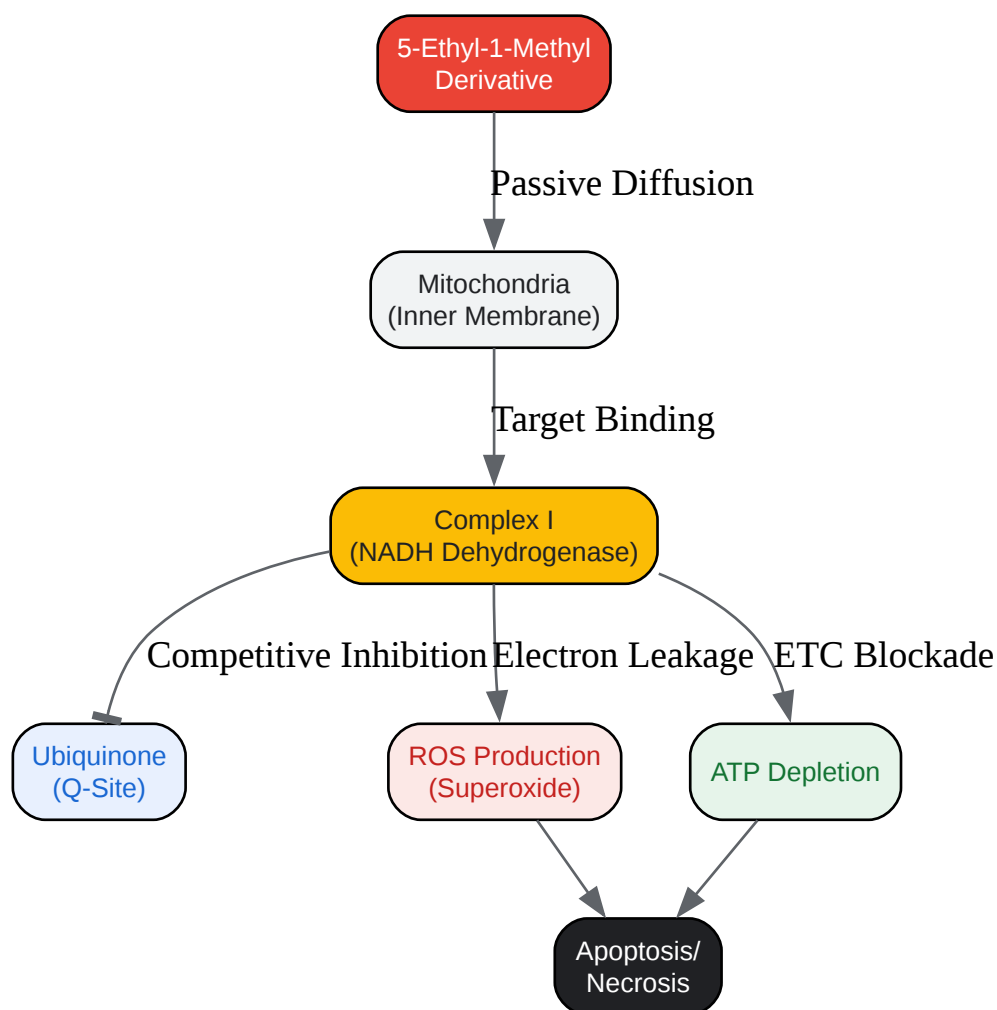


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Caption: Kinetic control at low temperatures (0°C) favors the formation of the sterically hindered 5-ethyl-1-methyl isomer over the thermodynamically stable 3-ethyl isomer.

Diagram 2: Mechanism of Action (Mitochondrial Complex I Inhibition)

This pathway highlights the potential toxicity mechanism relevant to high-potency derivatives.



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Caption: Lipophilic pyrazole derivatives can penetrate mitochondria and inhibit Complex I at the Q-site, leading to ATP depletion and ROS generation.

Safety & Toxicology Profile

While the 5-ethyl-1-methyl-pyrazole scaffold is a potent pharmacophore, it carries specific risks that must be mitigated during lead optimization.

Acute Mammalian Toxicity

Research indicates that certain 1-methyl-pyrazole-5-carboxamides exhibit unexpected acute toxicity in rodent models.

- Cause: High lipophilicity combined with specific geometry allows these compounds to mimic Rotenone (a pesticide), inhibiting mitochondrial respiration.
- Mitigation: Introduce polar groups (hydroxyl, amino) on the ethyl side chain or the C3-substituent to reduce LogP below 3.0, limiting mitochondrial membrane penetration without sacrificing target affinity.

Metabolic Activation

The C4 position is electron-rich. In the presence of Cytochrome P450s, this position can be hydroxylated or form reactive quinone-imine intermediates if an aniline moiety is attached.

- Solution: Block the C4 position with a halogen (Cl, F) or a small alkyl group to prevent metabolic activation.

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Sources

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